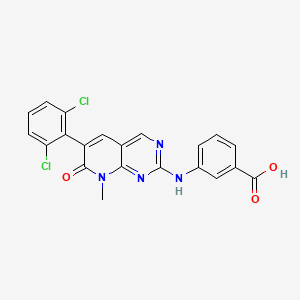

PD 173955 analog 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[6-(2,6-dichlorophenyl)-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N4O3/c1-27-18-12(9-14(19(27)28)17-15(22)6-3-7-16(17)23)10-24-21(26-18)25-13-5-2-4-11(8-13)20(29)30/h2-10H,1H3,(H,29,30)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBURTLAMOSHNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanisms of PD 173955 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine derivative PD 173955 has served as a scaffold for the development of a diverse range of analogs, each exhibiting distinct mechanisms of action and therapeutic potential. This technical guide provides an in-depth exploration of three prominent classes of PD 173955 analogs, detailing their core mechanisms, quantitative data, experimental protocols, and associated signaling pathways. The information is tailored for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and neurodegenerative disease therapeutics.

PD 173955 Analog 1 (Compound 26): An EGFR Kinase Inhibitor

One notable analog of PD 173955 has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Designated as this compound (Compound 26), this molecule has been evaluated for its antitumor properties through computational methods.

Mechanism of Action

This compound is predicted to function as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it is expected to block the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. These pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt cascades, are crucial for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key therapeutic target.

Quantitative Data

The inhibitory potential of this compound against EGFR has been estimated using in silico modeling.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound (Cpd 26) | EGFR Kinase | In silico | 0.19 | [1] |

Experimental Protocols

In Silico Evaluation of EGFR Kinase Inhibition:

The following outlines a general approach for the computational evaluation of EGFR kinase inhibitors, similar to the methodology likely used for this compound.

-

Protein Preparation:

-

Obtain the crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Define the ATP-binding site as the target for molecular docking.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization of the ligand structure using a suitable force field.

-

-

Molecular Docking:

-

Utilize a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the analog within the EGFR ATP-binding pocket.

-

Perform multiple docking runs to ensure the reliability of the predicted binding poses.

-

-

Binding Affinity Estimation:

-

Calculate the binding free energy or docking score to estimate the binding affinity.

-

Convert the binding affinity to an in silico IC50 value using established correlations.

-

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):

This protocol describes a common method for experimentally validating EGFR kinase inhibition.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute recombinant human EGFR kinase to the desired concentration in kinase buffer.

-

Prepare a solution of a suitable EGFR substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the diluted inhibitor solutions.

-

Add the diluted EGFR kinase to each well, except for the negative control wells.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathway Visualization

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Kinase Inactive PD 173955 Analogs: Modulators of Amyloid-β Production

A series of PD 173955 analogs have been specifically designed to be kinase-inactive, yet they potently reduce the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.

Mechanism of Action

These kinase-inactive analogs are thought to reduce Aβ production through a mechanism independent of kinase inhibition. The proposed mechanism involves the modulation of Amyloid Precursor Protein (APP) trafficking. Instead of being processed in the endosomes where BACE1 (β-secretase) is active, APP is rerouted to lysosomes for degradation. This diversion of APP away from the amyloidogenic pathway leads to a significant decrease in the generation of Aβ peptides. Evidence suggests that these compounds primarily affect the β-secretase cleavage of APP.

Quantitative Data

Several kinase-inactive analogs have demonstrated potent reduction of Aβ40 and Aβ42 levels in cellular assays.

| Compound | Aβ40 Reduction (%) | Aβ42 Reduction (%) | Cell Line | Reference |

| 3m | Significant | Significant | N2a695 | [2] |

| 5b | Significant | Significant | N2a695 | [2] |

| 5c | Significant | Significant | N2a695 | [2] |

| 5f | Significant | Significant | N2a695 | [2] |

| Note: Specific percentage reductions were not provided in the source material, but were described as "potent." |

Experimental Protocols

Cell Culture and Treatment for Aβ Analysis:

-

Cell Culture:

-

Culture N2a695 cells (mouse neuroblastoma cells stably expressing human APP695) in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Plate N2a695 cells in multi-well plates and allow them to adhere overnight.

-

Prepare stock solutions of the PD 173955 analogs in DMSO.

-

Dilute the compounds to the desired final concentrations in cell culture media.

-

Replace the existing media with the media containing the compounds or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Aβ Quantification by ELISA:

-

Sample Collection:

-

After the treatment period, collect the conditioned media from each well.

-

Centrifuge the media to remove any cellular debris.

-

-

ELISA Procedure:

-

Use commercially available human Aβ40 and Aβ42 ELISA kits.

-

Follow the manufacturer's instructions for coating the plates with capture antibodies, blocking, adding standards and samples, and incubating with detection antibodies.

-

Add the substrate and stop solution, and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the Aβ standards.

-

Calculate the concentration of Aβ40 and Aβ42 in each sample based on the standard curve.

-

Normalize the results to the vehicle control to determine the percentage reduction in Aβ production.

-

BACE1 Cleavage Assay (FRET-based):

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Use a commercially available BACE1 FRET substrate (a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher).

-

Dilute recombinant human BACE1 enzyme in the reaction buffer.

-

Prepare serial dilutions of the PD 173955 analogs.

-

-

Enzyme Reaction:

-

In a microplate, add the diluted compounds.

-

Add the BACE1 enzyme to each well.

-

Initiate the reaction by adding the FRET substrate.

-

Incubate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the initial reaction velocity for each concentration of the inhibitor.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Signaling Pathway Visualization

Caption: Amyloid Precursor Protein (APP) processing and the modulatory effect of kinase-inactive PD 173955 analogs.

PD 173955 Analogs as Bcr-Abl and c-Kit Inhibitors

Another important class of PD 173955 analogs are potent inhibitors of the Bcr-Abl and c-Kit tyrosine kinases. These analogs have significant potential in the treatment of chronic myeloid leukemia (CML) and other cancers driven by these kinases.

Mechanism of Action

These PD 173955 analogs act as ATP-competitive inhibitors of the Bcr-Abl and c-Kit tyrosine kinases. Bcr-Abl is a constitutively active tyrosine kinase that is the hallmark of CML, driving uncontrolled cell proliferation and survival. The c-Kit receptor tyrosine kinase is involved in the development and proliferation of various cell types, and its aberrant activation is implicated in several cancers. By blocking the kinase activity of Bcr-Abl and c-Kit, these analogs inhibit downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The inhibitory activities of these analogs against Bcr-Abl and c-Kit have been well-characterized.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| PD 173955 | Bcr-Abl Kinase | In vitro | 1-2 | [3] |

| Bcr-Abl-dependent cell growth | Cellular | 2-35 | [3] | |

| c-Kit autophosphorylation | Cellular | ~25 | [3] | |

| c-Kit-dependent cell proliferation | Cellular | 40 | [3] | |

| PD 180970 | Bcr-Abl-dependent cell growth | Cellular | Similar to PD 173955 | [3] |

| PD 166326 | Bcr-Abl-dependent cell growth | Cellular | More potent than PD 173955 | [3] |

Experimental Protocols

In Vitro Bcr-Abl Kinase Assay:

-

Immunoprecipitation:

-

Lyse Bcr-Abl positive cells (e.g., K562) in a suitable lysis buffer.

-

Immunoprecipitate the Bcr-Abl protein using an anti-Abl antibody and protein A/G-agarose beads.

-

Wash the immunoprecipitates extensively with lysis buffer and then with kinase buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Add a suitable substrate (e.g., a synthetic peptide or recombinant protein).

-

Add serial dilutions of the PD 173955 analog.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a defined time.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

Quantify the band intensities to determine the IC50 value.

-

c-Kit Autophosphorylation Assay (Cell-Based ELISA):

-

Cell Treatment:

-

Culture c-Kit expressing cells (e.g., M07e) in appropriate media.

-

Starve the cells to reduce basal phosphorylation.

-

Pre-incubate the cells with serial dilutions of the PD 173955 analog.

-

Stimulate the cells with stem cell factor (SCF) to induce c-Kit autophosphorylation.

-

-

Cell Lysis and ELISA:

-

Lyse the cells and quantify the protein concentration.

-

Use a phospho-c-Kit specific sandwich ELISA kit.

-

Add cell lysates to the antibody-coated plate.

-

Follow the kit instructions for washing, adding detection antibody, and substrate.

-

Measure the absorbance to quantify the level of phosphorylated c-Kit.

-

-

Data Analysis:

-

Normalize the phospho-c-Kit signal to the total protein concentration.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry:

-

Cell Treatment and Fixation:

-

Treat Bcr-Abl positive cells with the PD 173955 analog for a specified time.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark to allow for DNA staining.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data on the fluorescence intensity of the PI signal.

-

-

Data Analysis:

-

Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathway Visualization

References

PD 173955 Analog 1: A Technical Whitepaper

This document provides a comprehensive technical overview of PD 173955 Analog 1, a pyrido[2,3-d]pyrimidine derivative. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its known biological activities, relevant experimental protocols, and associated signaling pathways.

Introduction and Overview

This compound, also identified as Compound 26 in certain literature, is a synthetic small molecule with the chemical name 3-[[6-(2,6-Dichlorophenyl)-7,8-dihydro-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]benzoic Acid. Its CAS number is 185039-99-0.

There is conflicting information in the public domain regarding the primary molecular target of this compound. One body of evidence, stemming from in silico computational studies, suggests it acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] Conversely, its structural similarity to the parent compound, PD 173955, and other data sheets, classify it as a potent inhibitor of the non-receptor tyrosine kinase c-Src. The parent compound is a well-characterized dual inhibitor of the Bcr-Abl and Src family kinases. This guide will present the evidence for both potential mechanisms of action.

Molecular Target Profile

Putative EGFR Kinase Inhibition

Computational modeling studies have identified this compound (referred to as Compound 26) as a potential inhibitor of EGFR kinase.[1][2] A 2016 study by Bagchi M.C., et al., utilized in silico methods to evaluate a series of 6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one compounds, predicting that this analog could exhibit antitumor properties through EGFR inhibition.[1][2]

c-Src and Bcr-Abl Kinase Inhibition

Based on its core structure, this compound is classified by some vendors as a potent c-Src inhibitor.[3][4] This aligns with extensive research on its parent compound, PD 173955, which is a potent, ATP-competitive inhibitor of both the Bcr-Abl fusion protein and Src family kinases. The parent compound has been shown to inhibit Bcr-Abl-dependent cell growth in the low nanomolar range and also demonstrates activity against the c-Kit receptor tyrosine kinase.

Quantitative Data Summary

The available quantitative data for this compound is limited and conflicting. The tables below summarize the available data for the analog itself and its structurally similar parent compound, PD 173955, to provide context.

Table 1: Biological Activity of this compound

| Target | Assay Type | Species | IC₅₀ | Source |

|---|

| EGFR | In silico (Computational) | - | 0.19 µM |[1][2] |

Table 2: Experimental Biological Activity of Parent Compound (PD 173955)

| Target/Cell Line | Assay Type | Species | IC₅₀ | Source |

|---|---|---|---|---|

| Bcr-Abl Kinase | In Vitro Kinase Assay | - | 1-2 nM | [5] |

| c-Src Kinase | In Vitro Kinase Assay | - | 22 nM | [6] |

| c-Kit Autophosphorylation | In Vivo (Cell-based) | Human | ~25 nM | [5] |

| Bcr-Abl-dependent cells | Cell Proliferation Assay | Murine | 2-35 nM | [5] |

| M07e cells (c-Kit dependent) | Cell Proliferation Assay | Human | 40 nM |[5] |

Signaling Pathways

Given the conflicting target profile, diagrams for the primary proposed signaling pathways are provided below. These diagrams illustrate the potential points of inhibition for this compound.

References

PD 173955 Analog 1: An In-Depth Technical Guide on a Putative EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PD 173955 analog 1, also known as Compound 26, a molecule identified through computational studies as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. While in silico data suggests inhibitory activity, this document highlights the current lack of publicly available in vitro or in vivo experimental data. To facilitate further research and validation, this guide furnishes detailed, standardized protocols for the requisite experimental assays to characterize the activity of this compound. Additionally, it presents diagrams of the EGFR signaling pathway and a typical experimental workflow for inhibitor characterization.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival. Dysregulation of the EGFR signaling cascade is a well-established driver in the pathogenesis of various human cancers. Consequently, the development of small molecule inhibitors targeting the EGFR kinase domain has been a cornerstone of targeted cancer therapy.

This compound (Compound 26) is a derivative of PD 173955, a known kinase inhibitor. Computational, or in silico, studies have predicted that this compound possesses inhibitory activity against EGFR kinase.[1][2] This guide serves as a technical resource for researchers interested in the experimental validation and further development of this compound.

Compound Profile: this compound

| Identifier | Value |

| Common Name | This compound |

| Synonym | Compound 26 |

| CAS Number | 185039-99-0 |

Quantitative Data

To date, the only publicly available quantitative data regarding the EGFR inhibitory activity of this compound is derived from computational modeling.

| Parameter | Value | Source |

| In Silico IC50 | 0.19 µM | Computational Modeling[1][2] |

Note: The IC50 value presented is from in silico evaluation and awaits experimental verification.

EGFR Signaling Pathway

The EGFR signaling pathway is a complex network that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers a cascade of intracellular events. The binding of a ligand induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. These phosphorylated sites serve as docking platforms for adaptor proteins, leading to the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. Small molecule inhibitors like the putative this compound are designed to compete with ATP for the kinase domain's binding site, thereby preventing autophosphorylation and blocking downstream signaling.

Experimental Protocols for Validation

The following are detailed, standard protocols for the experimental validation of this compound as an EGFR inhibitor.

In Vitro EGFR Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)

-

This compound stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of EGFR kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT/MTS Assay)

This assay assesses the effect of the compound on the proliferation of cancer cell lines that are dependent on EGFR signaling.

Materials:

-

EGFR-dependent cancer cell line (e.g., A431, NCI-H1975)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compound or DMSO (vehicle control).

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of EGFR Signaling

This technique is used to determine if the compound inhibits the phosphorylation of EGFR and its downstream targets in cells.

Materials:

-

EGFR-dependent cancer cell line

-

Cell lysis buffer

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture cells and treat them with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate it with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel EGFR inhibitor.

Conclusion

This compound has been identified through computational methods as a potential inhibitor of EGFR kinase. While this presents an interesting starting point for drug discovery efforts, the absence of experimental data necessitates a thorough investigation to validate its biological activity. The protocols and workflows detailed in this guide provide a robust framework for researchers to undertake the systematic evaluation of this and other putative EGFR inhibitors. The scientific community eagerly awaits the results of such studies to determine the true therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Antitumor Properties of PD 173955 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 173955 is a potent, orally active small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds. It has garnered significant interest in oncological research due to its activity against several critical tyrosine kinases implicated in cancer progression. This technical guide provides a comprehensive overview of the antitumor properties of PD 173955 and its analogs, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

A specific derivative, PD 173955 analog 1 (also referred to as Compound 26), has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase with an in silico half-maximal inhibitory concentration (IC50) of 0.19 μM.[1][2][3][4] However, beyond this computational prediction, publicly available experimental data on the specific antitumor properties of this particular analog are limited. Therefore, this guide will primarily focus on the well-characterized parent compound, PD 173955, as a representative of this class of inhibitors, while also discussing the broader context of its analogs where information is available.

Mechanism of Action

PD 173955 exerts its antitumor effects by competitively binding to the ATP-binding pocket of several tyrosine kinases, thereby inhibiting their catalytic activity and downstream signaling. The primary targets of PD 173955 include Bcr-Abl, Src family kinases, and the c-Kit receptor tyrosine kinase.[5]

Inhibition of Bcr-Abl Kinase

The Philadelphia chromosome, resulting in the Bcr-Abl fusion protein, is a hallmark of Chronic Myeloid Leukemia (CML). The constitutive kinase activity of Bcr-Abl drives the uncontrolled proliferation of leukemia cells. PD 173955 is a highly potent inhibitor of Bcr-Abl kinase, with an IC50 in the low nanomolar range.[3][5] Unlike some other Bcr-Abl inhibitors that only bind to the inactive conformation of the kinase, PD 173955 can bind to both the active and inactive conformations, which may contribute to its efficacy against certain imatinib-resistant mutants.[3][6]

Inhibition of Src Family Kinases

Src family kinases (including Src, Yes, Lck, and Fyn) are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and angiogenesis. Their overexpression and activation are common in many solid tumors. PD 173955 is a potent inhibitor of Src kinases, with an IC50 of approximately 22 nM for Src.[2][5] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Inhibition of c-Kit Receptor Tyrosine Kinase

The c-Kit receptor is vital for the development and proliferation of certain hematopoietic cells and is implicated in gastrointestinal stromal tumors (GIST) and some forms of leukemia. PD 173955 effectively inhibits the autophosphorylation of c-Kit, thereby blocking its signaling cascade.[3][5]

Quantitative Data on Antitumor Properties

The following tables summarize the quantitative data on the inhibitory activity of PD 173955 and its analog 1.

Table 1: Kinase Inhibitory Activity of PD 173955

| Kinase Target | IC50 Value | Reference(s) |

| Bcr-Abl | 1-2 nM | [3][5] |

| Src | ~22 nM | [2][5] |

| c-Kit (autophosphorylation) | ~25 nM | [5][7] |

Table 2: In Vitro Cellular Activity of PD 173955

| Cell Line | Cancer Type | IC50 Value | Effect | Reference(s) |

| Bcr-Abl-dependent cell lines | Chronic Myeloid Leukemia | 2-35 nM | Inhibition of cell growth | [7] |

| M07e | Megakaryoblastic Leukemia | 40 nM | Inhibition of kit ligand-dependent proliferation | [7] |

| MDA-MB-468 | Breast Cancer | 500 nM | Inhibition of cell growth | [2] |

| MCF-7 | Breast Cancer | 1 µM | Inhibition of cell growth | [2] |

Table 3: In Silico Data for this compound

| Kinase Target | IC50 Value (in silico) | Reference(s) |

| EGFR | 0.19 µM | [1][2][3][4] |

Signaling Pathways and Experimental Workflows

Bcr-Abl Signaling Pathway

The following diagram illustrates the central role of Bcr-Abl in CML and the point of inhibition by PD 173955.

Caption: Inhibition of the constitutively active Bcr-Abl kinase by PD 173955.

Src Signaling Pathway

This diagram shows a simplified representation of the Src signaling cascade and its inhibition by PD 173955.

Caption: PD 173955 blocks Src-mediated signaling, affecting cell migration and proliferation.

Experimental Workflow: In Vitro Kinase Assay

The following workflow outlines a typical procedure for assessing the inhibitory activity of a compound like PD 173955 against a target kinase.

Caption: A generalized workflow for determining the IC50 of an inhibitor in a kinase assay.

Experimental Protocols

In Vitro Bcr-Abl Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of PD 173955 against Bcr-Abl.

-

Preparation of Reagents :

-

Prepare a stock solution of PD 173955 in DMSO.

-

Dilute the stock solution to various concentrations in kinase assay buffer.

-

Prepare a solution of recombinant Bcr-Abl kinase and a biotinylated peptide substrate in kinase assay buffer.

-

Prepare a solution of ATP in kinase assay buffer.

-

-

Kinase Reaction :

-

In a 96-well plate, add the recombinant Bcr-Abl kinase to each well.

-

Add the serially diluted PD 173955 or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the peptide substrate and ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Detection :

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the level of substrate phosphorylation using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based detection method (e.g., ELISA with a phospho-specific antibody).

-

-

Data Analysis :

-

Plot the kinase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay ([3H]Thymidine Incorporation)

This method assesses the effect of PD 173955 on the proliferation of cancer cell lines.

-

Cell Culture :

-

Culture cancer cells (e.g., Bcr-Abl-positive cell lines) in appropriate media and conditions.

-

-

Treatment :

-

Seed the cells in a 96-well plate at a predetermined density.

-

After allowing the cells to adhere (if applicable), treat them with various concentrations of PD 173955 or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

-

[3H]Thymidine Labeling :

-

Add [3H]thymidine to each well and incubate for an additional period (e.g., 18 hours) to allow for its incorporation into the DNA of proliferating cells.

-

-

Harvesting and Measurement :

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the amount of incorporated [3H]thymidine using a scintillation counter.

-

-

Data Analysis :

-

Calculate the percentage of inhibition of cell proliferation for each concentration of PD 173955 compared to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Western Blotting for Protein Phosphorylation

This technique is used to assess the effect of PD 173955 on the phosphorylation of its target kinases and downstream signaling proteins within cells.

-

Cell Treatment and Lysis :

-

Treat cultured cancer cells with PD 173955 at various concentrations and for different time points.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification :

-

Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer :

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Bcr-Abl).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin).

-

Conclusion

PD 173955 is a potent multi-targeted tyrosine kinase inhibitor with significant antitumor properties, primarily through the inhibition of Bcr-Abl, Src family kinases, and c-Kit. Its efficacy has been demonstrated in various in vitro models of cancer. While the specific analog, this compound, has been computationally identified as a potential EGFR inhibitor, further experimental validation is required to fully characterize its antitumor profile. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of compounds. Further investigation into the in vivo efficacy, pharmacokinetic properties, and potential for combination therapies will be crucial in determining the clinical utility of PD 173955 and its analogs.

References

- 1. datainsightsmarket.com [datainsightsmarket.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WO2004063195A1 - Pyridopyrimidine kinase inhibitors - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Dual Inhibitors of Src and Abl Tyrosine Kinases: Ingenta Connect [ingentaconnect.com]

- 7. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrido[2,3-d]pyrimidine Derivative PD 173955 and its Analogs: Potent Inhibitors of the Bcr-Abl Tyrosine Kinase

An In-Depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrido[2,3-d]pyrimidine compound, PD 173955, and its analogs as potent inhibitors of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myelogenous Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of signaling pathways and workflows.

The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, possesses constitutively active tyrosine kinase activity that drives uncontrolled cell proliferation and is the primary cause of CML.[1] While imatinib has been a successful first-line therapy, the emergence of resistance has necessitated the development of new, potent Bcr-Abl inhibitors.[1][2][3] The pyrido[2,3-d]pyrimidine class of compounds, including PD 173955, has demonstrated significant promise in this area.[1][2][3]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of PD 173955 and its related analogs has been extensively characterized through both enzymatic and cellular assays. The data consistently demonstrates that these compounds are highly potent inhibitors of Bcr-Abl, often exceeding the potency of imatinib.

In Vitro Kinase Inhibition

In direct kinase inhibition assays, PD 173955 shows exceptional potency against the Bcr-Abl kinase.[2][4][5] The half-maximal inhibitory concentration (IC50) for PD 173955 is in the low nanomolar range, indicating a strong direct interaction with the enzyme.[2][4][5]

| Compound | Target Kinase | IC50 (nM) | Reference |

| PD 173955 | Bcr-Abl | 1-2 | [2][4][5] |

| PD 180970 | Bcr-Abl | ~1-2 | [2] |

| Imatinib (STI-571) | Bcr-Abl | 25-50x higher than PD 173955 | [2] |

| PD 173955 | c-Kit | ~25 | [2][4] |

| PD 173955 | Src | ~22 | [6][7] |

Cellular Proliferation Inhibition

The anti-proliferative effects of PD 173955 and its analogs have been evaluated in various Bcr-Abl-positive cell lines. These studies confirm the potent activity observed in kinase assays translates to a cellular context.

| Cell Line | Bcr-Abl Status | Compound | IC50 (nM) | Reference |

| R10(-) | Positive | PD 173955 | 2-35 (range in different lines) | [2][4][5] |

| R10(-) | Positive | PD 166326 | More potent than PD 173955 | [2][4] |

| K562 | Positive | PD 173955 | 35 | [2] |

| RWLeu4 | Positive | PD 173955 | 10 | [2] |

| M07e (Kit ligand-dependent) | Negative | PD 173955 | 40 | [2][4][5] |

| M07e (IL-3-dependent) | Negative | PD 173955 | 250 | [2][4] |

| M07e (GM-CSF-dependent) | Negative | PD 173955 | 1000 | [2][4] |

| HL-60 | Negative | PD 173955 | 200 | [2] |

Mechanism of Action

PD 173955 exerts its anti-leukemic effects through direct inhibition of the Bcr-Abl kinase. This leads to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival.[2][4] Treatment of Bcr-Abl-positive cells with PD 173955 results in the inhibition of substrate tyrosine phosphorylation.[2][4] Furthermore, cell cycle analysis reveals that PD 173955 induces cell cycle arrest in the G1 phase.[2][4][5] At higher concentrations (above 250 nM), PD 173955 and its analog PD 180970 have been observed to induce apoptosis.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols used in the characterization of PD 173955.

In Vitro Bcr-Abl Kinase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.

-

Immunoprecipitation of Bcr-Abl: Bcr-Abl is immunoprecipitated from lysates of Bcr-Abl-positive cells (e.g., K562) using an appropriate antibody. The immune complexes are collected on protein A-Sepharose beads.[6]

-

Washing: The beads are washed multiple times with lysis buffer followed by a kinase buffer to remove non-specific proteins.[6]

-

Kinase Reaction: The immunoprecipitated Bcr-Abl is incubated with a kinase buffer containing [γ-32P]ATP and in the presence of varying concentrations of the inhibitor (e.g., PD 173955) or DMSO as a control.[6] The reaction is typically carried out at 30°C for 15-60 minutes.[6]

-

Reaction Termination and Analysis: The reaction is stopped by adding SDS-PAGE sample buffer. The proteins are then separated by SDS-PAGE, and the gel is dried.[6]

-

Visualization: The phosphorylation of Bcr-Abl (autophosphorylation) and its substrates is visualized by autoradiography.[6] The intensity of the radioactive signal is quantified to determine the IC50 value.

Cell Proliferation Assay ([3H]Thymidine Incorporation)

This assay assesses the effect of the inhibitor on the proliferation of Bcr-Abl-dependent and -independent cell lines.

-

Cell Plating: Cells are seeded in 96-well plates at a specific density (e.g., 1x10^4 cells/well).[2]

-

Compound Treatment: The cells are treated with a range of concentrations of the inhibitor or DMSO as a control. The cells are incubated for a period of time, typically 48 hours, to allow the compound to exert its effect.[2]

-

[3H]Thymidine Labeling: [3H]Thymidine is added to each well, and the cells are incubated for an additional 18 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their DNA.[2]

-

Cell Harvesting and Scintillation Counting: The cells are harvested onto filter mats, and the amount of incorporated [3H]thymidine is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of cell proliferation is calculated relative to the DMSO-treated control cells to determine the IC50 value.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]

The Role of Kinase-Inactive PD 173955 Analogs in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) continues to present a formidable challenge to the scientific and medical communities, with the accumulation of amyloid-beta (Aβ) peptides as a central pathological hallmark. This technical guide delves into the preclinical research surrounding a novel class of therapeutic candidates: kinase-inactive analogs of PD 173955. Originally developed as a potent inhibitor of Abl and Src kinases, PD 173955 and its analogs have demonstrated a compelling, kinase-independent mechanism for reducing Aβ production. This document provides a comprehensive overview of the mechanism of action, experimental data, and relevant protocols for these compounds, with a particular focus on the well-characterized analog, compound 3a (DV2-103). The information presented herein is intended to equip researchers and drug development professionals with a detailed understanding of this promising avenue for AD therapeutic development.

Introduction: Targeting Amyloid-Beta Production Beyond Kinase Inhibition

The amyloid hypothesis has been a cornerstone of Alzheimer's disease research for decades, positing that the aggregation of Aβ peptides, cleaved from the Amyloid Precursor Protein (APP), initiates a cascade of events leading to neurodegeneration. Consequently, strategies to reduce Aβ production have been a primary focus of drug development. While inhibitors of the secretase enzymes responsible for APP processing, namely β-secretase (BACE1) and γ-secretase, have been extensively investigated, they have faced challenges in clinical trials.

An alternative approach has emerged from the study of kinase inhibitors. Imatinib (Gleevec) and the Abl/Src kinase inhibitor PD 173955 were unexpectedly found to reduce the production of secreted Aβ peptides in cellular and animal models.[1][2] This effect, however, was later shown to be independent of their kinase inhibitory activity. This discovery paved the way for the development of "kinase-inactive" analogs, which retain the Aβ-lowering properties without the potential off-target effects associated with kinase inhibition. This guide focuses on these analogs, particularly compound 3a (DV2-103), a derivative of PD 173955.[1][2]

Mechanism of Action: Modulating APP Trafficking and Processing

The primary mechanism by which kinase-inactive PD 173955 analogs reduce Aβ production is by altering the intracellular trafficking and processing of APP.[1] These compounds do not directly inhibit the catalytic activity of BACE1 or γ-secretase. Instead, they appear to influence the localization of APP, shunting it away from cellular compartments where amyloidogenic processing occurs.

Research suggests that these analogs promote the trafficking of APP to lysosomes for degradation, thereby reducing the substrate available for cleavage by BACE1 in recycling endosomes, the primary site of Aβ formation.[1] This is supported by the observation that the Aβ-lowering effect is seen in cells expressing full-length APP but not in those expressing only the APP β-C-terminal fragment (APP-C99), which is the product of BACE1 cleavage.[1][2] This indicates that the compounds act at or before the BACE1 cleavage step.

Signaling and Processing Pathway

References

The Structure-Activity Relationship of PD 173955 Analog 1 and Related Pyrido[2,3-d]pyrimidine Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 173955 is a potent inhibitor of the Src family of tyrosine kinases, including Src, Yes, and Abl kinases, with an IC50 of approximately 22 nM for these targets. It also demonstrates inhibitory activity against the fibroblast growth factor receptor (FGFR) and has been shown to inhibit Bcr-Abl-dependent cell growth with IC50 values ranging from 2 to 35 nM in various cell lines.[1][2][3] The core of this molecule is a pyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry that has been extensively explored for the development of inhibitors targeting a wide range of protein kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs of PD 173955, with a particular focus on "PD 173955 analog 1," also identified as "Compound 26," a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.

Structure-Activity Relationships of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold has proven to be a versatile platform for the design of kinase inhibitors. The SAR of this class of compounds has been investigated against several important cancer targets.

Core Scaffold and Key Interactions

The pyrido[2,3-d]pyrimidin-7-one core is a key structural feature, with the nitrogen atoms and the carbonyl group often participating in hydrogen bonding interactions within the ATP-binding pocket of kinases. The planarity of this bicyclic system is also crucial for effective binding.

Substitutions at the 6-position

The nature of the substituent at the 6-position of the pyrido[2,3-d]pyrimidine ring plays a significant role in determining both potency and selectivity. In many potent inhibitors, this position is occupied by a substituted phenyl ring. For instance, the 6-(2,6-dichlorophenyl) group, as seen in PD 173955 and its analogs, is a common feature that contributes to high affinity.

Modifications at the 2-position

The 2-position of the pyrido[2,3-d]pyrimidine ring is a key vector for modifying the properties of these inhibitors. Variations at this position have been shown to significantly impact potency, selectivity, and pharmacokinetic properties. For example, the introduction of a phenylamino group at this position has been a successful strategy in developing potent Abl kinase inhibitors. Further substitutions on this phenylamino moiety, particularly at the 3- and 4-positions, have been shown to improve both potency and selectivity.[4]

This compound (Compound 26) as an EGFR Inhibitor

"this compound," also referred to as "Compound 26," has been identified as an inhibitor of the EGFR kinase. An in silico study reported an IC50 of 0.19 μM for this analog against EGFR.[5] This highlights a shift in selectivity from the Src/Abl kinase profile of the parent compound, PD 173955, to EGFR, likely due to specific structural modifications. The precise structural details of "analog 1" that confer this EGFR inhibitory activity are a key aspect of its SAR.

SAR of PD 173955 Analogs as Abl Kinase Inhibitors

Studies on PD 173955 analogs have revealed important insights into their activity as Abl kinase inhibitors. One study demonstrated that replacing the methylthio group on the 2-phenylamino substituent with an amino or glycyl moiety can increase the inhibitory potency by a factor of 10, while also improving water solubility.[6] Conversely, inserting a single carbon atom into the C-N bond of the aniline subunit was found to decrease kinase inhibition by 200-fold.[6]

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data for PD 173955 and its analogs against various kinases.

Table 1: Inhibitory Activity of PD 173955 and Analogs against Src, Abl, and other Kinases

| Compound | Target Kinase | IC50 (nM) | Notes |

| PD 173955 | Src | ~22 | |

| PD 173955 | Yes | ~22 | |

| PD 173955 | Abl | ~22 | |

| PD 173955 | Bcr-Abl | 2-35 | In various cell lines |

| PD 173955 | c-kit | 40 | Inhibition of SCF-dependent proliferation |

| PD 173955 analog (amino substitution) | Abl | ~2.2 | Estimated 10-fold increase from parent |

| PD 173955 analog (PDC) | Abl | ~4400 | Estimated 200-fold decrease from parent |

Table 2: In Silico Inhibitory Activity of this compound

| Compound | Target Kinase | In Silico IC50 (μM) |

| This compound (Compound 26) | EGFR | 0.19 |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a target kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, Abl)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a specific peptide or protein)

-

Test compounds (dissolved in DMSO)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume of the diluted compounds to the wells of a 96-well plate.

-

Add the kinase and substrate solution to each well.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution or by the addition of the detection reagent.

-

Measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The following diagrams illustrate the EGFR and FGFR signaling pathways, which are targeted by various pyrido[2,3-d]pyrimidine inhibitors.

Caption: Simplified EGFR signaling pathway.

Caption: Simplified FGFR signaling pathway.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold is a highly versatile and privileged structure for the development of potent and selective kinase inhibitors. The structure-activity relationship of this class of compounds is well-documented, with specific substitutions at the 2- and 6-positions of the core ring system playing a critical role in determining target specificity and potency. PD 173955 and its analogs exemplify this, with the parent compound showing potent inhibition of Src family kinases and Bcr-Abl, while "this compound" has been identified as an EGFR inhibitor. Further investigation into the SAR of these analogs, supported by detailed biological and structural studies, will continue to be a fruitful area of research for the development of novel targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New effective inhibitors of the Abelson kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

PD 173955 analog 1 kinase selectivity profile

An In-Depth Technical Guide on the Kinase Selectivity Profile of PD 173955 and Its Analogs

For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a compound is paramount for assessing its therapeutic potential and potential off-target effects. This technical guide provides a detailed overview of the kinase selectivity of the pyrido[2,3-d]pyrimidine-based inhibitor, PD 173955, and available data for its analogs, with a specific focus on what is publicly known about "PD 173955 analog 1."

Introduction

PD 173955 is a potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML).[1][2] It also exhibits significant inhibitory activity against Src family kinases and the c-Kit receptor tyrosine kinase.[1][3][4][5] The development of analogs of PD 173955 has been pursued to either refine its primary target activity, explore new therapeutic applications, or to create "kinase inactive" versions for studying other cellular effects.[6][7][8] This guide synthesizes the available quantitative data, experimental methodologies, and relevant signaling pathways to provide a comprehensive technical resource.

Quantitative Kinase Inhibition Data

The following tables summarize the known quantitative kinase inhibition data for PD 173955 and the limited information available for one of its designated analogs.

Table 1: Kinase Inhibition Profile of PD 173955

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| Bcr-Abl | 1-2 | In vitro kinase assay | [1][2][3] |

| Bcr-Abl dependent cell growth | 2-35 | Cellular proliferation assay | [1][4] |

| c-Kit | ~25 (autophosphorylation) | Cellular assay | [1][3] |

| c-Kit dependent cell growth | 40 | Cellular proliferation assay | [1][4] |

| Src | ~22 | In vitro kinase assay | [2][4][5] |

| Yes | ~22 | In vitro kinase assay | [4] |

| Abl | ~22 | In vitro kinase assay | [4] |

Table 2: Kinase Inhibition Data for PD 173955 Analogs

| Analog Designation | Kinase Target | IC50 (µM) | Assay Type | Reference |

| This compound (Compound 26) | EGFR | 0.19 | In silico | [9] |

| Kinase inactive analogs (e.g., 3m, 5b, 5c, 5f) | Abl, Src | >10 (weak or no inhibition) | Kinase activity assay | [6] |

Note: The data for "this compound" is based on a computational prediction and has not been experimentally verified in the cited literature.

Experimental Protocols

The determination of a kinase selectivity profile involves screening a compound against a panel of purified kinases and measuring its ability to inhibit the activity of each kinase.

General Kinase Selectivity Profiling Protocol (Radiometric Assay)

This protocol is a generalized representation of a high-throughput kinase screening process.

-

Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations for IC50 determination.

-

Kinase Reaction Mixture Preparation: For each kinase to be tested, a reaction mixture is prepared containing the purified kinase, a suitable substrate (peptide or protein), and a reaction buffer (typically containing Tris-HCl, MgCl2, and DTT).

-

Assay Initiation: The kinase reaction is initiated by adding ATP, often radiolabeled with ³³P (γ-³³P-ATP), to the reaction mixture containing the kinase, substrate, and the test compound.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of radiolabeled phosphate transferred to the substrate is quantified. This is often done by spotting the reaction mixture onto a filter membrane that captures the substrate, followed by washing away the unincorporated γ-³³P-ATP. The radioactivity on the filter is then measured using a scintillation counter.

-

Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vitro Bcr-Abl Kinase Assay Protocol

This is a more specific protocol for assessing the inhibition of Bcr-Abl.[2][4]

-

Immunoprecipitation of Bcr-Abl: Bcr-Abl is immunoprecipitated from cell lysates of a Bcr-Abl-positive cell line (e.g., K562) using an anti-Abl antibody. The immune complexes are collected on protein A-Sepharose beads.

-

Washing: The beads are washed multiple times with lysis buffer and then with a specific kinase assay buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT).

-

Kinase Reaction: The kinase assay is performed by resuspending the beads in the kinase buffer containing the test compound (PD 173955 or its analog) and initiating the reaction with the addition of [γ-³²P]ATP.

-

Incubation: The reaction is incubated for 15-60 minutes at 30°C.

-

Termination and Visualization: The reaction is stopped by adding SDS-PAGE sample buffer. The proteins are separated by SDS-PAGE, the gel is dried, and the phosphorylation of Bcr-Abl (autophosphorylation) is visualized by autoradiography.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by PD 173955 and a typical workflow for kinase selectivity profiling.

Caption: A typical experimental workflow for kinase selectivity profiling.

Caption: The Bcr-Abl signaling pathway, a primary target of PD 173955.[10][11][12][13]

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.[14][15][16][17]

Conclusion

PD 173955 is a well-characterized, potent inhibitor of Bcr-Abl, Src family kinases, and c-Kit. While a comprehensive kinase selectivity profile for a specific compound designated "this compound" is not publicly available, an in silico study suggests it may act as an inhibitor of EGFR.[9] This highlights a potential shift in the selectivity profile compared to the parent compound. Further experimental validation is necessary to confirm this predicted activity and to fully characterize the selectivity of this analog across the human kinome. The protocols and pathway diagrams provided in this guide offer a framework for such investigations and for understanding the biological context of these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of Kinase Inactive PD173955 Analogues for Reducing Production of Aβ Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New effective inhibitors of the Abelson kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Kinase Inactive PD173955 Analogues for Reducing Production of Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 17. cusabio.com [cusabio.com]

Unveiling the Toxicological Profile of PD 173955 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological properties of analog 1 of PD 173955, a compound of significant interest in kinase inhibitor research. This document synthesizes available data on the cytotoxicity of these analogs, details the experimental methodologies used for their assessment, and visualizes the key signaling pathways implicated in their mechanism of action and potential off-target effects.

Quantitative Toxicological Data

The primary toxicological data available for a series of kinase-inactive PD 173955 analogs comes from in vitro cytotoxicity screening. The following tables summarize the key findings.

In Vitro Cytotoxicity of Kinase-Inactive PD 173955 Analogs

A study focused on developing kinase-inactive analogs of PD 173955 for reducing β-amyloid (Aβ) peptide production also assessed their toxicity. The viability of N2a neuroblastoma cells was determined using an MTT assay after treatment with the compounds at a concentration of 10 μM for 5 and 24 hours. Most of the tested analogs were found to be non-toxic at this concentration. However, two compounds, 3c and 5c, exhibited some degree of toxicity after 24 hours of exposure[1].

| Compound ID | Concentration | Exposure Time (hours) | Cell Line | % Cell Viability (approx.) | Reference |

| 3c | 10 µM | 24 | N2a | ~80% | [1] |

| 5c | 10 µM | 24 | N2a | ~75% | [1] |

| Other Analogs | 10 µM | 24 | N2a | >95% | [1] |

Note: The percentage of cell viability is estimated from the graphical data presented in the supplementary information of the cited study. For precise quantitative values, direct reference to the source is recommended.

In Silico Toxicological Data for PD 173955 Analog 1 (Compound 26)

For a distinct analog, designated as "this compound" or "Compound 26," the available data is currently limited to in silico predictions. This analog has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.

| Compound ID | Target | Parameter | Value | Method |

| This compound (Compound 26) | EGFR Kinase | IC50 | 0.19 µM | In silico |

It is crucial to note that in silico data provides a preliminary assessment and requires experimental validation to confirm the toxicological properties of this specific analog.

Experimental Protocols

The following section details the methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay for Cytotoxicity Assessment

Objective: To determine the effect of PD 173955 analogs on the viability of a specific cell line (e.g., N2a neuroblastoma cells).

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm).

Materials:

-

PD 173955 analogs

-

Cell line (e.g., N2a)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the PD 173955 analogs in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 5 and 24 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on a shaker for a few minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

-

Signaling Pathways and Experimental Workflows

To understand the potential mechanisms of toxicity and the intended biological effects of PD 173955 and its analogs, it is essential to visualize the relevant signaling pathways. PD 173955 is a known inhibitor of Bcr-Abl and Src family kinases. "this compound" is a putative EGFR inhibitor. The "kinase-inactive" analogs are designed to not inhibit these kinases but to modulate other pathways, such as those involved in Aβ production.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). Its downstream signaling pathways promote cell proliferation and survival.

Caption: Simplified Bcr-Abl signaling pathway.

Src Family Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases involved in a multitude of cellular processes, including cell adhesion, growth, and differentiation.

Caption: Overview of Src family kinase signaling.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates several downstream signaling cascades controlling cell growth and survival.

Caption: Key pathways in EGFR signaling.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates the logical flow of the MTT assay for assessing the toxicological properties of PD 173955 analogs.

Caption: Workflow of the MTT cytotoxicity assay.

References

In Silico Evaluation of PD 173955 Analog 1: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico evaluation of PD 173955 analog 1, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors. It details the methodologies for computational analysis, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, and presents key data in a structured format. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows to provide a complete picture of the preclinical assessment of this compound.

Introduction

This compound, also identified as compound 26 in key literature, has emerged as a significant molecule in the landscape of cancer therapeutics due to its inhibitory action against EGFR kinase.[1][2] The parent compound, PD 173955, is a known inhibitor of several tyrosine kinases, including Bcr-Abl and Src. The development of analogs aims to enhance specificity and reduce toxicity. In silico evaluation plays a pivotal role in the early stages of drug discovery by predicting the binding affinity, efficacy, and pharmacokinetic properties of new chemical entities, thereby accelerating the identification of promising drug candidates. This guide focuses on the computational methodologies used to characterize this compound.

Molecular Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[3][4] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation, survival, and differentiation.[3][4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth, making it a prime target for anticancer therapies.

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling cascade, which is inhibited by this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of PD 173955 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 173955 is a potent, ATP-competitive inhibitor of the Abl and Src family of non-receptor tyrosine kinases. These kinases are implicated in various cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of Abl and Src kinase activity is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML), where the Bcr-Abl fusion protein exhibits constitutive kinase activity. More recently, analogs of PD 173955 have been investigated for their potential role in neurodegenerative diseases, specifically for their ability to modulate the processing of the amyloid precursor protein (APP), a key event in Alzheimer's disease pathology.

This document provides detailed protocols for the synthesis of a representative PD 173955 analog. It also includes summaries of their biological activities and diagrams of the key signaling pathways they modulate.

Data Presentation

Table 1: In Vitro Kinase and Cell Growth Inhibition by PD 173955 and Analogs

| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell Growth IC50 (nM) | Citation |

| PD 173955 | Bcr-Abl | 1-2 | Bcr-Abl-positive cells | 2-35 | [1] |

| Src | 22 | MDA-MB-468 | 500 | ||

| c-Kit | ~25 | M07e | 40 | [1] | |

| PD 180970 | Bcr-Abl | - | K562 | - | [1] |

| Analog 3a (DV2-103) | Abl/Src | Inactive | N2a695 | - | |

| Analog 3m | Abl/Src | Weakly active/Inactive | N2a695 | - | |

| Analog 5b | Abl/Src | Weakly active/Inactive | N2a695 | - | |

| Analog 5c | Abl/Src | Weakly active/Inactive | N2a695 | - | |

| Analog 5f | Abl/Src | Weakly active/Inactive | N2a695 | - |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Synthesis of a Representative PD 173955 Analog: N-(2,6-dichlorophenyl)-5-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidin-4-amine

This protocol describes a multi-step synthesis of a PD 173955 analog, which involves the construction of the core pyrido[2,3-d]pyrimidine scaffold followed by functionalization.

Materials:

-

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

-

2,6-Dichloroaniline

-

N-Methylpiperazine

-

Sodium triacetoxyborohydride (STAB)

-

Palladium(II) acetate (Pd(OAc)2)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, Anhydrous

-

Dichloromethane (DCM), Anhydrous

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of N-((2-(methylthio)pyrimidin-5-yl)methyl)-2,6-dichloroaniline

-

To a stirred solution of 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous DCM at room temperature, add 2,6-dichloroaniline (1.1 eq).

-

Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., gradient elution with 20-50% EtOAc in hexanes) to afford the desired product.

Step 2: Synthesis of N-(2,6-dichlorophenyl)-5-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidin-4-amine

-

To a flame-dried Schlenk flask, add N-((2-(methylthio)pyrimidin-5-yl)methyl)-2,6-dichloroaniline (1.0 eq), Pd(OAc)2 (0.05 eq), and XPhos (0.10 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous toluene, followed by N-methylpiperazine (1.2 eq) and sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

-